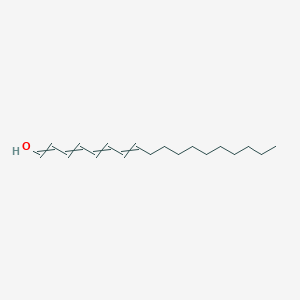
3,3'-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide is a dicationic ionic liquid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. Its structure consists of two 4-methyl-1,3-thiazol-3-ium units connected by a butane-1,4-diyl linker, with two bromide ions as counterions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide typically involves the reaction of 4-methyl-1,3-thiazole with 1,4-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other anions through ion exchange reactions.
Oxidation and Reduction: The thiazolium rings can participate in redox reactions, depending on the reagents used.
Common Reagents and Conditions
Ion Exchange Reactions: Common reagents include potassium hexafluorophosphate (KPF6) and sodium tetrafluoroborate (NaBF4).
Redox Reactions: Reagents such as cerium(IV) ammonium nitrate (CAN) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ion exchange reactions can yield compounds with different anions, while redox reactions can lead to the formation of oxidized or reduced thiazolium derivatives.
Scientific Research Applications
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide has a wide range of applications in scientific research:
Biology: The compound’s ionic nature makes it useful in biological studies, particularly in the stabilization of proteins and nucleic acids.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is employed in the development of new materials, such as ionic liquids for green chemistry applications.
Mechanism of Action
The mechanism by which 3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and cell membranes, by disrupting their normal function. The thiazolium rings can also participate in redox reactions, influencing the redox state of biological systems.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has similar ionic properties but features imidazolium rings instead of thiazolium rings.
3,3’-(Butane-1,4-diyl)bis(1-methyl-1H-imidazol-3-ium) dichloride: Another similar compound with imidazolium rings and chloride counterions.
Uniqueness
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide is unique due to its thiazolium rings, which provide distinct chemical reactivity and biological activity compared to imidazolium-based compounds. Its ability to participate in redox reactions and its potential antimicrobial properties make it a valuable compound for various applications.
Properties
CAS No. |
97745-74-9 |
|---|---|
Molecular Formula |
C12H18Br2N2S2 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
4-methyl-3-[4-(4-methyl-1,3-thiazol-3-ium-3-yl)butyl]-1,3-thiazol-3-ium;dibromide |
InChI |
InChI=1S/C12H18N2S2.2BrH/c1-11-7-15-9-13(11)5-3-4-6-14-10-16-8-12(14)2;;/h7-10H,3-6H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
AHIXGUBWQSCXHN-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CSC=[N+]1CCCC[N+]2=CSC=C2C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


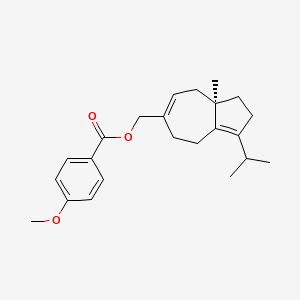
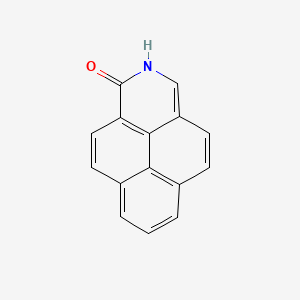
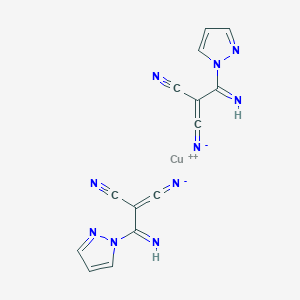
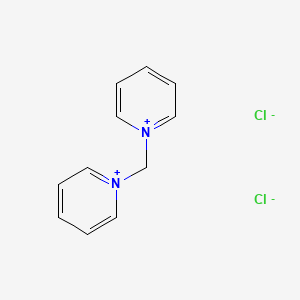
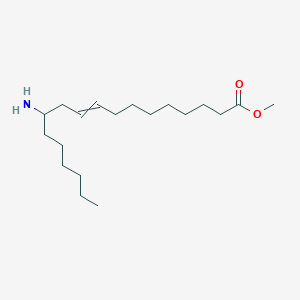
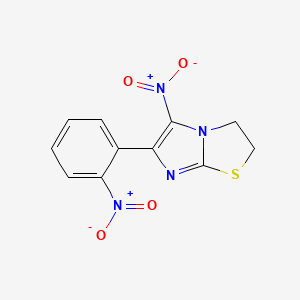
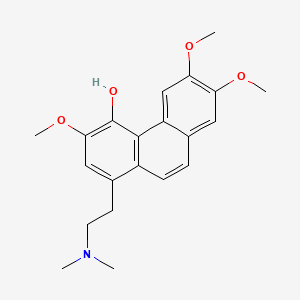

![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)

![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)

